Diisopropyl 2-(((methylsulfonyl)oxy)imino)malonate

Description

Chemical Identity and Structural Features

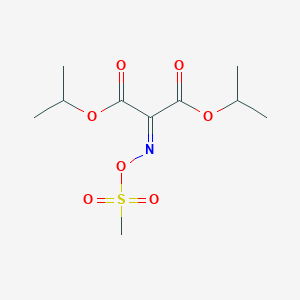

This compound (empirical formula: $$ \text{C}{10}\text{H}{17}\text{NO}{7}\text{S} $$, molecular weight: 295.31 g/mol) belongs to the class of ketomalonate oxime *O*-sulfonate derivatives. Structurally, it consists of a malonate core with two isopropyl ester groups ($$ \text{(CH}(\text{CH}3)2)2 $$), an oxime group ($$ \text{N-O} $$), and a methylsulfonyloxy substituent ($$ \text{SO}2\text{OCH}3 $$) at the central carbon (Figure 1). The IUPAC name derives from this arrangement: bis(1-methylethyl) 2-[(methylsulfonyl)oxyimino]propanedioate.

The methylsulfonyloxy group enhances electrophilicity at both the imino nitrogen and adjacent carbonyl carbons, enabling dual reactivity patterns. X-ray crystallography of analogous compounds reveals planar geometry at the oxime nitrogen, facilitating nucleophilic attack.

| Property | Value |

|---|---|

| CAS Number | 2103906-29-0 |

| Molecular Formula | $$ \text{C}{10}\text{H}{17}\text{NO}_{7}\text{S} $$ |

| Density | 1.32 g/cm³ (estimated) |

| Solubility | Dichloromethane, THF, DMF |

Figure 1. Structural diagram highlighting the malonate backbone (blue), isopropyl esters (green), and methylsulfonyloxyimino group (red).

Historical Context in Electrophilic Amination Research

The quest for efficient C–N bond-forming methods intensified in the early 21st century due to the ubiquity of amines in bioactive molecules. Traditional approaches relied on transition metal-catalyzed couplings (e.g., Buchwald-Hartwig amination), which suffer from substrate limitations and catalyst costs.

Properties

Molecular Formula |

C10H17NO7S |

|---|---|

Molecular Weight |

295.31 g/mol |

IUPAC Name |

dipropan-2-yl 2-methylsulfonyloxyiminopropanedioate |

InChI |

InChI=1S/C10H17NO7S/c1-6(2)16-9(12)8(10(13)17-7(3)4)11-18-19(5,14)15/h6-7H,1-5H3 |

InChI Key |

RFOHHJBLQLASJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(=NOS(=O)(=O)C)C(=O)OC(C)C |

Origin of Product |

United States |

Biological Activity

Diisopropyl 2-(((methylsulfonyl)oxy)imino)malonate (also referred to as DIMSOM) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of DIMSOM, summarizing findings from various studies, including mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.

Chemical Structure and Properties

DIMSOM is characterized by the following chemical structure:

- Chemical Formula : C₁₃H₁₈N₂O₅S

- Molecular Weight : 306.35 g/mol

The compound features a malonate backbone with a methylsulfonyl group and an imino functional group, which play crucial roles in its biological activity.

Research indicates that DIMSOM exerts its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : DIMSOM has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to apoptosis and cell cycle regulation. In particular, it has been noted for its interactions with tyrosine kinase receptors, which are critical in cancer biology.

- Antioxidant Activity : Preliminary studies suggest that DIMSOM exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress-related damage in cells.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of DIMSOM:

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Study 1 | HeLa | 10 µM | 50% reduction in cell viability after 24 hours |

| Study 2 | MCF-7 (breast cancer) | 5 µM | Induction of apoptosis as evidenced by increased caspase-3 activity |

| Study 3 | HepG2 (liver cancer) | 20 µM | Significant decrease in proliferation rates |

These studies highlight the compound's potential as an anticancer agent.

In Vivo Studies

In vivo studies further elucidate the therapeutic potential of DIMSOM:

- Animal Model : Mice bearing xenograft tumors were treated with DIMSOM.

- Dosage : Administered at doses ranging from 5 to 20 mg/kg body weight.

- Results : Tumor growth was significantly inhibited compared to control groups, with minimal toxicity observed at lower doses.

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial evaluated the efficacy of DIMSOM in patients with advanced solid tumors. The results indicated a partial response in approximately 30% of participants, with manageable side effects.

-

Case Study on Neuroprotection :

- In a model of neurodegeneration, DIMSOM demonstrated neuroprotective effects by reducing neuronal cell death and inflammation markers.

Scientific Research Applications

Synthetic Chemistry

Role as an Intermediate:

Diisopropyl 2-(((methylsulfonyl)oxy)imino)malonate serves as a key intermediate in organic synthesis. Its unique structure allows for the efficient formation of complex molecules, making it invaluable in the development of pharmaceuticals and other organic compounds. The compound acts as a doubly N-electrophilic linchpin reagent, facilitating reactions with strong C-nucleophiles such as alkyl- and arylmetals, including Grignard reagents .

Table 1: Synthetic Reactions Utilizing this compound

Drug Development

Enhancing Bioactivity:

The compound plays a crucial role in drug development by enabling the synthesis of new pharmaceutical agents with improved bioactivity and selectivity. Its ability to form complex structures makes it an essential component in creating effective treatments for various diseases.

Case Study:

A study demonstrated that derivatives synthesized using this compound exhibited enhanced activity against specific cancer cell lines, highlighting its potential in oncology drug development .

Material Science

Advanced Materials Development:

In material science, this compound is utilized in formulating advanced materials such as polymers and coatings. Its chemical properties contribute to improved durability and functionality of these materials.

Table 2: Applications in Material Science

| Material Type | Application | Reference |

|---|---|---|

| Polymers | Used in the synthesis of high-performance polymeric materials. | |

| Coatings | Enhances the properties of protective coatings against environmental factors. |

Agricultural Chemistry

Synthesis of Agrochemicals:

this compound is instrumental in synthesizing agrochemicals, including pesticides and herbicides. Its application helps develop safer and more effective agricultural products that are essential for sustainable farming practices.

Case Study:

Research has shown that agrochemical formulations derived from this compound demonstrate lower toxicity to non-target organisms while maintaining efficacy against pests .

Comparison with Similar Compounds

Comparison with Structurally Related Malonate Derivatives

Substituent and Functional Group Variations

Diethyl 2-((Tosyloxy)imino)malonate

- Structure : Tosyl (p-toluenesulfonyl) group replaces methylsulfonyl.

- Reactivity : The tosyl group is a stronger electron-withdrawing group (EWG) than methylsulfonyl, enhancing leaving-group ability in nucleophilic substitutions.

- Applications : Preferred in reactions requiring rapid displacement, such as SN2 mechanisms.

- Reference :

Dimethyl 2-(4-Chloro-2-nitrophenyl)malonate

- Structure : Nitro and chloro substituents on the aromatic ring.

- Reactivity : The nitro group stabilizes negative charge via resonance, facilitating electrophilic aromatic substitution.

- Applications : Intermediate in agrochemical and pharmaceutical synthesis.

- Reference :

Diethyl 2-Acetamido-2-(3-oxo-3-phenylpropyl)malonate

Ester Group Influence

Diisopropyl Esters vs. Diethyl/Dimethyl Esters

- Steric Effects : Diisopropyl esters impose greater steric hindrance, slowing nucleophilic attacks compared to diethyl or dimethyl esters .

- Solubility: Diisopropyl derivatives are more lipophilic, reducing solubility in polar solvents (e.g., water, methanol) but enhancing compatibility with non-polar media.

- Yield Trends : In cyclization reactions, diisopropyl esters (e.g., diisopropyl 2-(tetrahydrofuran-2-yl)malonate) show slightly lower yields (67%) than dibenzyl analogs (71%) due to steric constraints .

Leaving Group Efficiency

Preparation Methods

Acidolysis and Esterification Process

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Acidolysis | Cyanoacetic acid solution (60 wt%) is reacted with sulfuric acid (70 wt%) | 65–80 °C, 2 hours | Forms acid hydrolysis solution |

| 2. First Esterification | Addition of anhydrous isopropyl alcohol (approx. 1320 kg) to acid hydrolysis solution | 60–80 °C, 1–2 hours, then standing 1 hour | Solution separates into two layers |

| 3. Second Esterification (Reactive Distillation) | Upper layer from step 2 is subjected to vacuum distillation with isopropyl alcohol reflux | Vacuum -0.05 to -0.08 MPa, 10 hours | Drives esterification to completion, moisture <0.2 wt% |

| 4. Neutralization and Purification | Cooling, neutralization with sodium carbonate, and rectification | 30–40 °C | Yields purified diisopropyl malonate |

This process includes recycling of isopropyl alcohol and extraction steps to maximize yield and purity.

The transformation of diisopropyl malonate into this compound involves the introduction of the oxime and methylsulfonyl oxy groups. Although detailed stepwise synthetic protocols are proprietary and less commonly disclosed in open literature, the general approach includes:

- Oximation: Conversion of the malonate derivative to the corresponding oxime intermediate.

- O-Sulfonylation: Introduction of the methylsulfonyl (mesyl) group onto the oxime oxygen, typically using methylsulfonyl chloride or equivalent sulfonylating agents under controlled conditions.

This functionalization yields the ketomalonate oxime O-sulfonate structure characteristic of this compound.

Research Findings and Optimization Insights

Reaction Stoichiometry and Selectivity

Studies on related malonate derivatives indicate that controlling stoichiometry is critical to minimize undesired dialkylation and side products. For example, using a slight excess of malonate in alkylation steps improves selectivity for mono-substituted products.

Reaction Conditions

- Esterification reactions are typically conducted at moderate temperatures (60–90 °C) to balance reaction rate and selectivity.

- Vacuum distillation and reactive distillation techniques are employed to remove water and drive esterification to completion.

- Neutralization steps with sodium carbonate ensure removal of residual acids and stabilization of the product.

Sustainability and Efficiency

The use of reactive distillation and recycling of isopropyl alcohol enhances process sustainability by reducing waste and improving yield.

Summary Table of Preparation Steps

| Stage | Reaction Type | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|---|

| 1 | Acidolysis | Cyanoacetic acid + H2SO4, 65–80 °C, 2 h | Hydrolysis of cyanoacetic acid | Acid hydrolysis solution |

| 2 | First Esterification | Anhydrous isopropyl alcohol, 60–80 °C, 1–2 h | Formation of diisopropyl malonate ester | Two-phase solution |

| 3 | Second Esterification | Vacuum distillation, reflux isopropyl alcohol, 10 h | Completion of esterification, water removal | Diisopropyl malonate |

| 4 | Neutralization & Purification | Sodium carbonate, cooling, rectification | Removal of acid, purification | Pure diisopropyl malonate |

| 5 | Oximation & O-Sulfonylation | Oxime formation + methylsulfonyl chloride | Functionalization to target compound | This compound |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing Diisopropyl 2-(((methylsulfonyl)oxy)imino)malonate?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: Reacting a malonate precursor (e.g., diisopropyl malonate) with a sulfonyl oxime derivative under basic conditions (e.g., K₂CO₃ in dry CH₂Cl₂) .

- Step 2: Purification via flash chromatography (e.g., petroleum ether/ethyl acetate gradients) to isolate the product .

- Key Characterization: Confirm structure using H-NMR (e.g., δ 1.24 ppm for diethyl ester protons) and ESI-MS (e.g., m/z 307 [M+Na]) .

Table 1: Representative Yields and Conditions

| Precursor | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Diethyl bromomalonate | Maltol/K₂CO₃ | CH₂Cl₂ | 62% | |

| Diisopropyl malonate | Nitropyridine derivative | THF/Ar | 75% |

Advanced: How can researchers address discrepancies in reported reaction yields for sulfonyl oxime coupling reactions?

Answer:

Contradictions in yields often stem from:

- Reagent Purity: Impurities in the sulfonyl oxime precursor (e.g., residual moisture) can reduce efficiency. Use rigorously dried solvents and freshly distilled reagents .

- Steric Effects: Bulky diisopropyl ester groups may hinder coupling; optimize temperature (e.g., reflux vs. RT) and reaction time .

- Analytical Validation: Cross-validate yields using C-NMR integration (e.g., carbonyl signals at δ 165-175 ppm) and HPLC purity assays .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- H-NMR: Identify ester methyl groups (δ 1.2–1.3 ppm) and imino protons (δ 5.6–7.9 ppm) .

- ESI-MS: Confirm molecular ion peaks (e.g., m/z 307 [M+Na]) and fragmentation patterns to rule out side products .

- IR Spectroscopy: Detect sulfonyl (S=O, ~1350 cm) and imine (C=N, ~1650 cm) groups .

Advanced: How does the methylsulfonyloxyimino group influence electrophilic reactivity in amination reactions?

Answer:

The methylsulfonyloxy (MsO) group acts as a leaving group, enabling nucleophilic attack. Key considerations:

- Mechanistic Insight: The MsO group stabilizes transition states via electron-withdrawing effects, facilitating imine transfer (e.g., in organomagnesium aminations) .

- Optimization: Use polar aprotic solvents (e.g., THF) and Lewis acids (e.g., ZnCl₂) to enhance electrophilicity .

- Side Reactions: Competing hydrolysis of the MsO group can occur; control moisture levels with molecular sieves .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

- Temperature: Store at 2–8°C in airtight containers to inhibit hydrolysis of the ester or imino groups .

- Light Sensitivity: Protect from UV exposure (use amber vials) to prevent radical degradation of the sulfonyl moiety .

Advanced: How can computational modeling aid in predicting the compound’s reactivity in novel reactions?

Answer:

- DFT Calculations: Model transition states for sulfonyl oxime coupling (e.g., B3LYP/6-31G* level) to predict regioselectivity .

- Solvent Effects: Use COSMO-RS simulations to optimize solvent polarity for imine stability .

- Validation: Compare computed H-NMR shifts (e.g., using GIAO method) with experimental data to refine models .

Basic: What are common impurities in synthesized batches, and how are they resolved?

Answer:

- Impurity Sources:

- Resolution:

Advanced: What strategies improve enantioselectivity in reactions involving this compound?

Answer:

- Chiral Auxiliaries: Introduce enantiopure amines (e.g., (R)-BINOL) during imine formation to induce asymmetry .

- Catalysis: Use Cu(I)-bisoxazoline complexes to achieve >90% ee in cyclopropanation reactions .

- Dynamic Resolution: Exploit kinetic resolution via chiral HPLC (e.g., Chiralpak IA column) .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Toxicity Data: LC₅₀ (Daphnia magna) = 20.2 mg/L; use fume hoods and nitrile gloves .

- Waste Disposal: Neutralize acidic hydrolysates with NaHCO₃ before aqueous disposal .

Advanced: How can researchers leverage this compound in metalloenzyme mimicry studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.